Lipophilicity Advantage: XLogP3 1.9 vs. 6-Phenyl-2-thiouracil (XLogP3 1.3) – A +0.6 Log Unit Differentiation
The target compound possesses a computed XLogP3 of 1.9, compared to 1.3 for 6-phenyl-2-thiouracil (CAS 36822-11-4, PubChem CID 24897877), representing a +0.6 log unit increase attributable to the para-chloro substituent [1][2]. The parent 2-thiouracil scaffold (CAS 141-90-2) lacks a computed XLogP3 value entirely and is substantially more polar, with a measured LogP of approximately −0.28 . This places the target compound in a lipophilicity range (XLogP3 1.5–2.5) generally favorable for passive membrane permeability while avoiding the elevated promiscuity and hERG liability risks associated with XLogP3 > 3 [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 6-Phenyl-2-thiouracil: XLogP3 = 1.3; 2-Thiouracil: measured LogP ≈ −0.28 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 6-phenyl analog; ΔLogP ≈ +2.2 vs. parent 2-thiouracil |
| Conditions | Computed physicochemical properties from PubChem 2025.09.15 release; XLogP3 algorithm version 3.0 |
Why This Matters
The intermediate lipophilicity (XLogP3 = 1.9) positions this compound favorably within drug-like chemical space, offering a quantifiable permeability advantage over the more polar 6-phenyl analog while remaining below the threshold associated with increased off-target risk.
- [1] PubChem. Compound Summary for CID 13370963: 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. XLogP3-AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/36479-17-1 (accessed May 2026). View Source
- [2] PubChem. Compound Summary for CID 24897877: 6-Phenyl-2-thiouracil. XLogP3-AA = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/36822-11-4 (accessed May 2026). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
